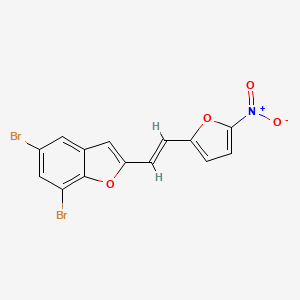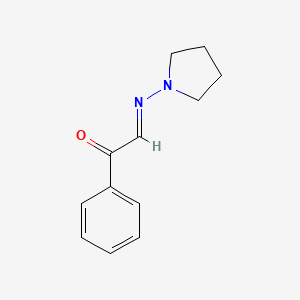
2-(1-Pyrrolidinylimino)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(pyrrolidin-1-ylimino)ethanone is an organic compound with the molecular formula C12H14N2O It is a member of the aryl ketone family and is characterized by the presence of a phenyl group attached to a pyrrolidin-1-ylimino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(pyrrolidin-1-ylimino)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetic acid with pyrrolidine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate imine, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production of 1-Phenyl-2-(pyrrolidin-1-ylimino)ethanone typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-2-(pyrrolidin-1-ylimino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of 1-phenyl-2-(pyrrolidin-1-yl)ethanamine.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(pyrrolidin-1-ylimino)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(pyrrolidin-1-ylimino)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-(phenylamino)ethanone: Similar structure but with a phenylamino group instead of a pyrrolidin-1-ylimino group.
1-Phenyl-2-pyrrolidinone: Lacks the imine group, resulting in different chemical properties.
Uniqueness
1-Phenyl-2-(pyrrolidin-1-ylimino)ethanone is unique due to its specific imine functionality, which imparts distinct reactivity and potential biological activity compared to its analogs .
Propiedades
Número CAS |
24342-45-8 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(2E)-1-phenyl-2-pyrrolidin-1-yliminoethanone |
InChI |
InChI=1S/C12H14N2O/c15-12(11-6-2-1-3-7-11)10-13-14-8-4-5-9-14/h1-3,6-7,10H,4-5,8-9H2/b13-10+ |
Clave InChI |
BHSRBJWYRHNBNG-JLHYYAGUSA-N |
SMILES isomérico |
C1CCN(C1)/N=C/C(=O)C2=CC=CC=C2 |
SMILES canónico |
C1CCN(C1)N=CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6a-Methyl-2-phenyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12880393.png)
![Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)


![1-[1-(4-Methylbenzene-1-sulfonyl)-5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12880416.png)

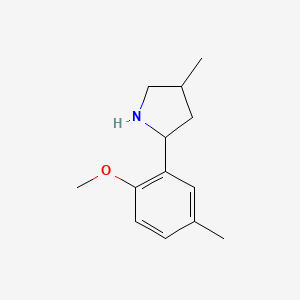

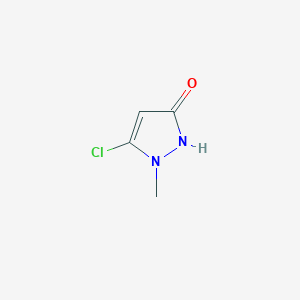
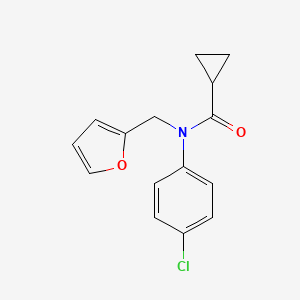
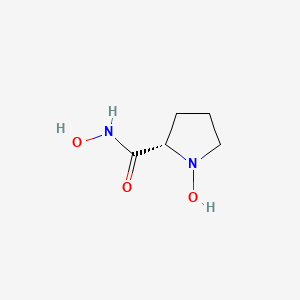
![1,4-Dimethyldibenzo[b,d]furan](/img/structure/B12880455.png)

